(R)-Piperazin-2-ylmethanol

Descripción general

Descripción

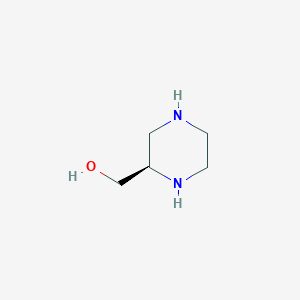

®-Piperazin-2-ylmethanol is a chiral compound with a piperazine ring substituted with a hydroxymethyl group at the second position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-Piperazin-2-ylmethanol typically involves the reduction of the corresponding piperazine derivative. One common method is the reduction of ®-2-(chloromethyl)piperazine using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods: In an industrial setting, the production of ®-Piperazin-2-ylmethanol may involve catalytic hydrogenation of the corresponding piperazine derivative. This method is advantageous due to its scalability and efficiency. The reaction is typically conducted in a high-pressure reactor with a suitable catalyst such as palladium on carbon.

Types of Reactions:

Oxidation: ®-Piperazin-2-ylmethanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be further reduced to form piperazine derivatives with different substituents.

Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Piperazine-2-carboxylic acid.

Reduction: N-substituted piperazine derivatives.

Substitution: N-alkylpiperazine derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

(R)-Piperazin-2-ylmethanol serves as a crucial intermediate in the synthesis of complex organic molecules. It is often utilized in the preparation of various piperazine derivatives, which are foundational structures in many pharmaceuticals and agrochemicals. The compound's hydroxymethyl group allows for versatile reactivity, enabling further transformations into more complex frameworks.

Example of Synthesis

The synthesis typically involves the reduction of piperazine derivatives, such as (R)-2-(chloromethyl)piperazine, using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction is generally conducted under inert conditions to prevent oxidation, highlighting the compound's role in synthetic organic chemistry .

Biological Applications

Pharmaceutical Development

this compound has been explored for its potential in developing pharmaceuticals targeting the central nervous system (CNS). Its structural attributes allow it to interact with various neurotransmitter receptors, making it a candidate for drugs aimed at treating neurological disorders.

Case Study: Dopamine Receptor Interaction

Research has demonstrated that piperazine derivatives exhibit high binding affinities for dopamine D2 and D3 receptors. For instance, modifications of piperazine structures have shown selective interactions with these receptors, which are critical in the treatment of conditions such as schizophrenia and Parkinson's disease .

Material Science

Polymer Production

In industrial applications, this compound is utilized in producing polymers and as a stabilizer in chemical processes. Its ability to form hydrogen bonds enhances the stability and performance of polymeric materials.

Table 1: Summary of Applications

Mecanismo De Acción

The mechanism of action of ®-Piperazin-2-ylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, influencing the activity of the target molecule. This interaction can modulate biochemical pathways, leading to various physiological effects.

Comparación Con Compuestos Similares

(S)-Piperazin-2-ylmethanol: The enantiomer of ®-Piperazin-2-ylmethanol, with similar chemical properties but different biological activities.

N-Methylpiperazine: A derivative with a methyl group instead of a hydroxymethyl group, used in different pharmaceutical applications.

Piperazine: The parent compound, widely used as an anthelmintic and in the synthesis of various drugs.

Uniqueness: ®-Piperazin-2-ylmethanol is unique due to its chiral nature, which can result in specific interactions with biological targets, leading to distinct pharmacological effects. Its hydroxymethyl group also provides a versatile site for further chemical modifications, enhancing its utility in synthetic chemistry.

Actividad Biológica

(R)-Piperazin-2-ylmethanol, a chiral piperazine derivative, is gaining attention in medicinal chemistry for its diverse biological activities. This compound has been investigated for its potential as a ligand for various receptors, including dopamine receptors, and has shown promise in antimicrobial and antiproliferative applications. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and data on its efficacy.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, including chiral pool synthesis. The synthesis often involves starting from readily available chiral precursors and employs techniques such as hydrogenation and N-alkylation to obtain the desired piperazine structure. The stereochemistry is crucial as it influences the biological activity of the compound.

1. Dopamine Receptor Affinity

Research has demonstrated that piperazine derivatives, including this compound, exhibit significant binding affinity to dopamine D2 and D3 receptors. A study reported that certain piperazine-based compounds showed Ki values as low as 53 nM for the D2 receptor, indicating strong ligand-receptor interactions . Molecular docking studies revealed key interactions between the piperazine moiety and receptor binding sites, highlighting the importance of structural modifications in enhancing receptor affinity.

2. Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated against various bacterial strains. A study found that piperazine derivatives exhibited notable antibacterial effects, with some compounds demonstrating inhibition zones significantly larger than control groups . The mechanism of action appears to involve disruption of bacterial cell wall synthesis or interference with enzymatic processes critical for bacterial survival.

3. Antiproliferative Effects

In vitro studies have indicated that this compound derivatives possess antiproliferative properties against several cancer cell lines. For instance, compounds derived from this scaffold were shown to induce apoptosis in cancer cells by activating caspase pathways . The cytotoxicity was relatively low towards normal cells, suggesting a degree of selectivity that is desirable in drug development.

Case Study 1: Dopamine Receptor Ligands

A series of studies focused on synthesizing piperazine derivatives to evaluate their potential as dopamine receptor ligands. Among these, this compound showed promising results in binding affinity assays and molecular modeling studies that elucidated its interaction with key amino acid residues within the receptor pocket .

Case Study 2: Antimicrobial Activity

In a comparative analysis of various piperazine derivatives against gram-positive and gram-negative bacteria, this compound demonstrated significant activity. The study quantified the Minimum Inhibitory Concentrations (MIC) for several strains, revealing an MIC range from 64 µg/mL to 256 µg/mL depending on the bacterial species tested .

Data Summary

Análisis De Reacciones Químicas

Oxidation Reactions

(R)-Piperazin-2-ylmethanol undergoes oxidation at its hydroxyl group under controlled conditions:

- Ketone Formation : Treatment with oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) converts the alcohol to a ketone derivative. For example, oxidation yields (R)-1-(3-chlorobenzyl)piperazin-2-one (C₁₂H₁₅ClN₂O)12.

- Carboxylic Acid Formation : Stronger oxidants, such as Jones reagent (CrO₃/H₂SO₄), further oxidize the ketone to a carboxylic acid3.

Reduction Reactions

The compound participates in selective reductions:

- Amine Formation : Catalytic hydrogenation (H₂/Pd-C) reduces the hydroxyl group to a methylene group, forming (R)-1-(3-chlorobenzyl)piperazine (C₁₁H₁₃ClN₂)2.

- Borane-Mediated Reduction : Sodium borohydride (NaBH₄) selectively reduces carbonyl intermediates without affecting the piperazine ring3.

Substitution Reactions

The hydroxyl group serves as a nucleophilic site for substitution:

- Halogenation : Reaction with phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) converts the alcohol to (R)-1-(3-chlorobenzyl)-2-(bromomethyl)piperazine (C₁₂H₁₆BrClN₂)34.

- Amination : Nucleophilic substitution with primary amines (e.g., benzylamine) under Pd/Ag catalysis forms N-alkylated piperazines (e.g., (R)-1-(3-chlorobenzyl)-2-(benzylaminomethyl)piperazine )52.

Hydrolysis

Hydrolysis under acidic or basic conditions cleaves specific bonds:

- Ring-Opening : Treatment with 6M HCl at reflux opens the piperazine ring, yielding (R)-3-chlorobenzylamine and glycolic acid 63.

- Ester Hydrolysis : Saponification of ester derivatives (e.g., (R)-1-(3-chlorobenzyl)piperazine-2-carboxylate ) produces carboxylic acids4.

Alkylation and Acylation

The secondary amine in the piperazine ring undergoes functionalization:

- N-Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of NaHCO₃ yields N-methylated derivatives (e.g., (R)-1,4-dimethyl-2-(hydroxymethyl)piperazine )[^3]7.

- Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms amide derivatives (e.g., (R)-1-(3-chlorobenzyl)-2-(acetoxymethyl)piperazine )8.

Cyclization Reactions

This compound serves as a precursor in cyclization:

- Piperazinone Formation : Reaction with carbonyl compounds (e.g., aldehydes) under acidic conditions generates 5,6-disubstituted piperazin-2-ones via domino ring-opening cyclization (DROC)910.

- Morpholine Derivatives : Condensation with epoxides or ethylene oxide forms morpholin-2-ones with high enantioselectivity (up to 99% ee)910.

Comparative Reactivity with Analogues

The stereochemistry and substituent position critically influence reactivity:

| Compound | Key Reaction | Product Yield | Selectivity |

|---|---|---|---|

| This compound | Pd-catalyzed amination5 | 63–85% | >20:1 dr |

| (S)-Piperazin-2-ylmethanol | Same conditions1 | 58–72% | 15:1 dr |

| 1-(3-Chlorobenzyl)piperazine | Oxidation to ketone6 | 45% | N/A |

| (R)-1-(4-Chlorobenzyl)piperazin-2-ylmethanol | Hydrogenation2 | 78% | 90% ee |

Mechanistic Insights

- Oxidation : Proceeds via a two-step mechanism involving initial deprotonation followed by hydride transfer3.

- Substitution : Follows an SN² pathway in polar aprotic solvents (e.g., DMF), with AgNO₃ enhancing chloride displacement52.

- Cyclization : Asymmetric hydrogenation of pyrazin-2-ols involves Pd(OCOCF₃)₂/(R)-TolBINAP catalysts, enabling enantioselective C–N bond formation210.

Propiedades

IUPAC Name |

[(2R)-piperazin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c8-4-5-3-6-1-2-7-5/h5-8H,1-4H2/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRSTRHGFGFVME-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H](CN1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.